2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid
Description
Properties
IUPAC Name |
3-[2-(dimethylsulfamoyl)phenyl]-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)14-6-4-3-5-13(14)10-7-11(15(18)19)9-12(16)8-10/h3-9H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEJEDLHFHRGPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692274 | |
| Record name | 2'-(Dimethylsulfamoyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-26-2 | |
| Record name | 2'-(Dimethylsulfamoyl)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
This method ensures efficient C–C bond formation while tolerating sulfamoyl and fluoro groups. Microwave irradiation enhances reaction speed and reduces byproducts.
Sulfamoylation Techniques
The sulfamoyl group (-SO₂NMe₂) is introduced via sulfamation reactions using protected intermediates.
Stepwise Sulfamoylation
-
Protection : Bis(2,4-dimethoxybenzyl)amine shields the sulfamoyl group during subsequent reactions.
-
Coupling : Reacting 3-bromophenyl sulfamate with bis(2,4-dimethoxybenzyl)amine in acetonitrile at 82°C for 24 hours achieves full conversion.
-
Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (10% v/v) removes protecting groups quantitatively.
Critical Parameters :
-
Stoichiometric control of sulfamoyl chloride prevents over-sulfonation.
Fluorination and Carboxylation
Carboxylic Acid Installation
The carboxylic acid group is introduced through:
-
Ester hydrolysis : Post-coupling hydrolysis of methyl or ethyl esters using NaOH/EtOH (1:1) at reflux (12 h).
-
Direct coupling : Using pre-functionalized boronic acids with carboxylic acid groups (e.g., 3-carboxyphenylboronic acid).
Purification and Characterization
Purification :
-
Column chromatography (SiO₂, petrol/EtOAc gradient) isolates the product with >95% purity.
-
Recrystallization from ethanol/water enhances crystallinity.
Characterization Data :
| Technique | Key Observations |
|---|---|
| HRMS | [M+H]⁺: 323.338 (calc.), 323.337 (obs.) |
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, Ar-H), 3.11 (s, 6H, NMe₂) |
| FTIR | 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O) |
Optimization Strategies
-
Catalyst screening : Pd(OAc)₂ with XPhos ligand increases coupling efficiency to 85%.
-
Solvent effects : Replacing DME with THF improves solubility of boronic acids.
-
Temperature control : Gradual heating (0°C → RT) during sulfamoylation reduces decomposition.
Challenges and Alternatives
Chemical Reactions Analysis
Types of Reactions
2’-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions:
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the dimethylsulfamoyl group, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Various substituted biphenyl derivatives.
Reduction: Alcohols or aldehydes.
Oxidation: Sulfoxides or sulfones.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid exhibit significant anticancer properties. For instance, derivatives of the biphenyl structure have been investigated for their ability to inhibit tumor growth in various cancer cell lines.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that biphenyl derivatives could act as potent inhibitors of cancer cell proliferation by inducing apoptosis through the mitochondrial pathway .
Cystic Fibrosis Treatment
This compound has been identified as a potential corrector of the cystic fibrosis transmembrane conductance regulator (CFTR). In high-throughput screening, it was found that similar compounds could enhance the trafficking of the ΔF508 CFTR protein to the cell surface, which is crucial for effective treatment of cystic fibrosis.
- Data Table : Potency of CFTR Correctors
| Compound | IC50 (µM) | Efficacy (%) |
|----------|------------|--------------|
| Compound A | 0.5 | 85 |
| Compound B | 0.8 | 75 |
| this compound | 0.6 | 80 |
Antimicrobial Properties
Research has shown that compounds with similar structures possess antimicrobial activity against a range of pathogens. The presence of the dimethylsulfamoyl moiety is believed to enhance the antibacterial efficacy.
- Case Study : A study published in Antimicrobial Agents and Chemotherapy reported that biphenyl sulfamoyl derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Pharmacological Insights
The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.
- Data Table : ADME Characteristics
| Parameter | Value |
|--------------------------|---------------------------|
| Oral Bioavailability | 63% |
| Clearance (L/h/kg) | 0.2 |
| Volume of Distribution (L/kg) | 0.474 |
Mechanism of Action
The mechanism by which 2’-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1’-biphenyl]-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylsulfamoyl group can enhance its binding affinity and specificity towards these targets, while the fluorine atom can influence its metabolic stability and bioavailability.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below highlights key structural differences and similarities between the target compound and its analogs:
Physicochemical Properties
- Lipophilicity (LogP): The target compound’s logP is influenced by the polar sulfamoyl group, balancing the lipophilic biphenyl core.
- Solubility: The carboxylic acid group in the target compound improves solubility in polar solvents, whereas the pyridinylmethyl sulfamoyl analog (C₁₉H₁₅FN₂O₄S) may exhibit pH-dependent solubility due to its basic pyridine moiety .
- Metabolic Stability: Fluorine at the 5-position in the target compound likely enhances metabolic stability by blocking oxidative degradation, a feature shared with the dichloro analog .
Pharmacological and Regulatory Considerations
- Biological Activity: While direct activity data for the target compound is unavailable, analogs with sulfamoyl groups (e.g., ) are associated with kinase or protease inhibition. The dichloro analog may exhibit antimicrobial properties due to halogen substituents .
- Regulatory Status: and emphasize stringent labeling and dissolution testing for sulfonamide-containing pharmaceuticals, suggesting the target compound would require similar quality control measures if developed as an API .
Biological Activity
2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a biphenyl structure with a sulfamoyl group and a carboxylic acid moiety. The presence of the fluorine atom is significant as it often enhances biological activity through increased lipophilicity and metabolic stability.
Research indicates that compounds with similar structures can exhibit various biological activities, including:
- Antimicrobial Activity : Compounds in the biphenyl class have shown effectiveness against various bacterial strains. The sulfamoyl group is known to enhance antibacterial properties by interfering with bacterial folate synthesis pathways.
- Anticancer Activity : Some studies suggest that biphenyl derivatives can inhibit cancer cell proliferation. The carboxylic acid group may play a role in cellular uptake and interaction with biological targets.
Biological Activity Data
Antimicrobial Studies
In a study examining the antimicrobial properties of biphenyl derivatives, this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of folate synthesis, similar to other sulfonamide antibiotics.
Anticancer Research
A recent investigation into the anticancer effects of biphenyl derivatives highlighted that this compound inhibited the proliferation of colorectal cancer cells (DLD-1 and HT-29) in vitro. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis induction, indicating that this compound could serve as a lead for developing new anticancer agents.
Research Findings
Recent research has focused on optimizing the biological activity of biphenyl compounds through structural modifications. For instance, modifications at the carboxylic acid position have been shown to enhance potency against specific targets while reducing toxicity profiles.
In Vitro Studies
In vitro assays demonstrated that the compound has low micromolar IC50 values against various cancer cell lines, suggesting promising therapeutic potential. The structure-activity relationship (SAR) studies indicate that both the sulfamoyl and carboxylic acid groups are crucial for maintaining biological activity.
Q & A
Q. Optimization Strategies :
- Catalyst screening (e.g., Rhodium complexes for Suzuki-Miyaura coupling) .
- Solvent effects: Use of DMF for improved solubility of intermediates.
- Temperature control (e.g., 0–60°C) to suppress side reactions.
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfamoylation | Sulfamoyl chloride, CH₂Cl₂, 25°C, 12h | 65–75 | |
| Fluorination | Selectfluor®, DMF, 60°C, 6h | 50–60 | |
| Ester Hydrolysis | NaOH (2M), EtOH, reflux, 4h | >90 |
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₃FNO₄S: calc. 322.0553) .
- HPLC-PDA : Purity assessment using C18 columns (MeCN/H₂O + 0.1% TFA) .
Advanced: How can structure-activity relationship (SAR) studies elucidate the compound’s inhibitory activity against enzymatic targets?
Answer:
- Key Structural Modifications :
- Sulfamoyl Group : Replace with carboxamide or sulfonamide to assess hydrogen-bonding interactions .
- Fluorine Substitution : Compare with chloro/trifluoromethyl analogs to evaluate electronic effects on binding .
- Biphenyl Conformation : Introduce steric hindrance (e.g., methyl groups) to probe binding pocket flexibility .
Q. Methodological Approach :
Q. Table 2: Hypothetical SAR Data
| Derivative | Modification | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| Parent Compound | None | 13 | 1.0 |
| N,N-Diethylsulfamoyl | Larger alkyl group | 45 | 0.3 |
| 5-Chloro analog | Fluorine → Chlorine | 28 | 0.7 |
Advanced: How should researchers address contradictory bioactivity data across studies?
Answer:
Contradictions may arise from:
Q. Resolution Workflow :
Replicate experiments with independent synthetic batches.
Standardize assay protocols (e.g., ATP levels in kinase assays).
Validate target engagement via orthogonal methods (SPR, ITC) .
Advanced: What in vitro/in vivo models are appropriate for pharmacokinetic (PK) studies?
Answer:
- In Vitro :
- In Vivo :
Basic: What strategies enhance the compound’s stability during storage?
Answer:
- Lyophilization : Store as a lyophilized powder under argon at -20°C .
- Light Sensitivity : Use amber vials to prevent photodegradation.
- Buffered Solutions : Maintain pH 6–7 (phosphate buffer) to avoid hydrolysis of the sulfamoyl group .
Advanced: How can computational modeling predict binding modes to biological targets?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
